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Compound of Interest

Compound Name: 1,3-Dihydrobenzo[c]thiophene

Cat. No.: B1295318 Get Quote

CAS Number: 2471-92-3

This technical guide provides a comprehensive overview of 1,3-Dihydrobenzo[c]thiophene, a

heterocyclic compound of interest to researchers, scientists, and professionals in drug

development. This document details its chemical and physical properties, outlines key

experimental protocols for its synthesis, and explores the biological activities of the broader

benzothiophene class of molecules.

Physicochemical and Spectroscopic Data
1,3-Dihydrobenzo[c]thiophene, also known as isobenzothiophene, is a bicyclic sulfur-

containing heterocycle. Its fundamental properties are summarized in the tables below,

providing essential data for laboratory use and computational modeling.

Table 1: General and Physicochemical Properties of 1,3-Dihydrobenzo[c]thiophene
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Property Value

CAS Number 2471-92-3

Molecular Formula C₈H₈S

Molecular Weight 136.21 g/mol

Appearance Colorless liquid

Boiling Point 84 °C (at 760 mmHg)

Melting Point -38 °C

Density 1.051 g/mL

Solubility
Soluble in most organic solvents (e.g., alcohol,

ether); insoluble in water.[1]

Table 2: Spectroscopic Data for 1,3-Dihydrobenzo[c]thiophene and Related Compounds
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Spectroscopic Technique Key Data and Observations

Mass Spectrometry (MS) Molecular Ion (M+): m/z = 136

¹H NMR (Nuclear Magnetic Resonance)

Aromatic protons and methylene protons are

characteristic. For a related derivative, 1-fluoro-

1,3-dihydrobenzo[c]thiophene 2,2-dioxide in

CDCl₃, peaks are observed at δ = 7.64-7.36 (m,

4H, aromatic), 6.03 (d, 1H), and 4.40 (dd, 2H,

methylene).[2]

¹³C NMR

For 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-

dioxide in CDCl₃, characteristic peaks appear at

δ = 128.6, 126.1, 125.5, 124.8, 122.5, 122.1

(aromatic carbons), 94.2, and 49.9.[2]

Infrared (IR) Spectroscopy

Thiophene derivatives exhibit characteristic C-S

stretching and C-H bending vibrations. The IR

spectra of thiophene compounds typically show

characteristic stretching vibrations for C-C

bonds, in-plane C-H stretching, C-S bonds, and

out-of-plane C-H bending in the ranges of 1600-

1400 cm⁻¹, 1200-1000 cm⁻¹, and 900-700 cm⁻¹,

respectively.

Experimental Protocols
The synthesis of 1,3-dihydrobenzo[c]thiophene and its derivatives is of significant interest for

creating novel compounds with potential therapeutic applications. Below are detailed

methodologies for key synthetic procedures.

Synthesis of 1,3-Dihydrobenzo[c]thiophene from α,α'-
Dibromo-o-xylene
A common and effective method for the preparation of 1,3-dihydrobenzo[c]thiophene
involves the reaction of α,α'-dibromo-o-xylene with a sulfur source, such as sodium sulfide.[3]

Experimental Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve α,α'-dibromo-o-xylene in ethanol.

Addition of Sulfide: Slowly add a solution of sodium sulfide in water to the ethanolic solution

of the dibromide with continuous stirring.

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is

complete (monitoring by TLC is recommended).

Work-up: After cooling to room temperature, the reaction mixture is poured into water and

extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

Purification: The combined organic layers are washed with brine, dried over anhydrous

magnesium sulfate, and the solvent is removed under reduced pressure. The crude product

can be further purified by distillation or column chromatography to yield pure 1,3-
dihydrobenzo[c]thiophene.

Synthesis of a Fluorinated Derivative: 1-Fluoro-1,3-
dihydrobenzo[c]thiophene 2,2-dioxide
This protocol describes the synthesis of a fluorinated derivative, which can be a key

intermediate for further functionalization.[2]

Experimental Procedure:

Preparation of the Anion: In a flask under a nitrogen atmosphere, dissolve 1,3-
dihydrobenzo[c]thiophene-2,2-dioxide in anhydrous THF. Cool the solution and add lithium

bis(trimethylsilyl)amide (LiHMDS) dropwise, followed by the addition of anhydrous zinc

chloride. Stir the mixture for one hour.

Fluorination: Add N-fluorobenzenesulfonimide (NFSI) to the reaction mixture in one portion.

Quenching and Extraction: Allow the reaction to proceed at room temperature for 30

minutes, then quench by the addition of water. Extract the product with an organic solvent.

Purification: The crude product is purified by recrystallization from a dichloromethane/hexane

mixture to afford colorless crystals of 1-fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide.[2]
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Biological Activity and Therapeutic Potential
While specific biological data for the parent 1,3-dihydrobenzo[c]thiophene is limited in

publicly available literature, the broader class of benzothiophene derivatives has demonstrated

a wide range of pharmacological activities, making them promising scaffolds in drug discovery.

[4][5]

Table 3: Reported Biological Activities and IC₅₀ Values for Selected Benzothiophene

Derivatives

Derivative
Class

Biological
Activity

Target/Assay IC₅₀ Value Reference

Benzo[b]thiophe

ne

Carboxamides

Anticancer Hep3B cell line
5.46 µM (for

compound 2b)
[6]

Tetrahydrobenzo[

b]thiophenes

PDK1 and LDHA

Inhibition

Enzyme

inhibition assay

57.10 µg/mL

(PDK1), 64.10

µg/mL (LDHA)

for compound 1b

[7]

Tetrahydrobenzo[

b]thiophenes
Antioxidant

DPPH radical

scavenging

80.0 µg/mL (for

NPs12a)
[7]

Diamino

Benzo[b]thiophe

nes

Thrombin

Inhibition

Enzyme

inhibition assay

Kᵢ = 903 x 10⁶

L/mol (for

compound 28c)

[8]

Benzo[b]thiophe

ne-3-carboxylic

acid 1,1-dioxides

Anticancer
MDA-MB-231

cell proliferation

Not specified, but

significant

inhibition

observed

[9]

The diverse biological activities of benzothiophene derivatives, including anticancer, enzyme

inhibition, and antioxidant effects, highlight the potential of the 1,3-dihydrobenzo[c]thiophene
core as a starting point for the design and synthesis of novel therapeutic agents.
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Visualizing Experimental and Logical Workflows
To facilitate understanding of the processes involved in the study and application of 1,3-
Dihydrobenzo[c]thiophene, the following diagrams, generated using the DOT language,

illustrate a typical experimental workflow and a potential signaling pathway that could be

targeted by its derivatives.

General Experimental Workflow
The following diagram outlines a logical workflow for the synthesis, characterization, and

biological evaluation of 1,3-Dihydrobenzo[c]thiophene derivatives.
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General Experimental Workflow for 1,3-Dihydrobenzo[c]thiophene Derivatives
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Caption: A flowchart illustrating the typical stages from synthesis to potential drug development

for 1,3-Dihydrobenzo[c]thiophene derivatives.

Representative Signaling Pathway: RhoA/ROCK
Pathway in Cancer
While no direct evidence links 1,3-Dihydrobenzo[c]thiophene to a specific signaling pathway,

some benzo[b]thiophene derivatives have been shown to target the RhoA/ROCK pathway,

which is implicated in cancer cell migration and invasion.[9] The following diagram illustrates a

simplified representation of this pathway, which could be a potential target for novel

benzothiophene-based inhibitors.
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Simplified RhoA/ROCK Signaling Pathway in Cancer
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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